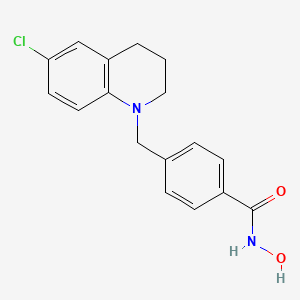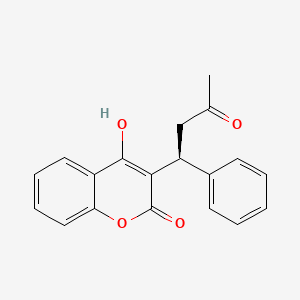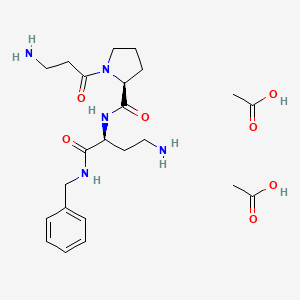
TAS-115
概要
説明
パムフェチニブは、TAS-115としても知られており、太洋製薬株式会社が開発した低分子薬です。 血管内皮増殖因子受容体(VEGFR)および肝細胞増殖因子受容体(c-Met/HGFR)を標的とするキナーゼの強力な阻害剤です 。 パムフェチニブは、前臨床試験および臨床試験で、特にさまざまな癌および線維症の治療において有望な結果を示しています .
科学的研究の応用
Pamufetinib has a wide range of scientific research applications, including:
Cancer Research: Pamufetinib has shown efficacy in inhibiting tumor growth and angiogenesis in various cancer models.
Fibrotic Diseases: Pamufetinib has demonstrated antifibrotic effects in preclinical models of idiopathic pulmonary fibrosis and other fibrotic diseases.
Drug Resistance Studies: Pamufetinib is used in combination with other drugs to overcome resistance mechanisms in cancer cells, such as resistance to epidermal growth factor receptor inhibitors.
Angiogenesis Inhibition: Pamufetinib inhibits angiogenesis, making it a valuable tool in studying the mechanisms of blood vessel formation and its role in disease progression.
作用機序
パムフェチニブは、VEGFRとc-Met/HGFRのキナーゼ活性を阻害することによって効果を発揮します。これらの受容体は、血管新生、腫瘍の増殖、転移において重要な役割を果たしています。 これらの活性を阻害することによって、パムフェチニブはこれらのプロセスを促進するシグナル伝達経路を阻害します .
分子標的と経路
VEGFR: パムフェチニブはVEGFRを阻害し、血管内皮増殖因子の結合と、血管新生に関与する下流シグナル伝達経路のその後の活性化を防ぎます.
c-Met/HGFR: パムフェチニブはc-Met/HGFRを阻害し、腫瘍の増殖と転移を促進する肝細胞増殖因子によるシグナル伝達を阻害します.
類似の化合物との比較
パムフェチニブは、VEGFRとc-Met/HGFRの両方を二重に阻害するという点で独特であり、汎用性の高い強力な抗癌剤となっています。類似の化合物には、次のようなものがあります。
フォレチニブ: VEGFRとc-Metの別の二重阻害剤ですが、薬物動態が異なります.
カボザンチニブ: VEGFR、c-Met、およびその他のキナーゼを阻害し、さまざまな癌の治療に使用されます.
クリゾチニブ: 主にc-Met阻害剤であり、間葉系腫瘍キナーゼも標的としています.
パムフェチニブは、標的のユニークな組み合わせと薬物耐性を克服する有効性から、標的とする癌治療の武器に加わる価値のある薬剤となっています。
生化学分析
Biochemical Properties
TAS-115 strongly inhibits kinases implicated in antitumor immunity, such as colony-stimulating factor 1 receptor (CSF1R) and vascular endothelial growth factor receptor (VEGFR) . It also inhibits other kinases like MET and platelet-derived growth factor receptor (PDGFR) . The inhibition of these kinases by this compound plays a crucial role in biochemical reactions, affecting the function of various enzymes, proteins, and other biomolecules .
Cellular Effects
This compound has shown to exert significant effects on various types of cells and cellular processes. It upregulates interferon γ (IFNγ) and interleukin-2 secretion by T cells, suggesting that this compound activates T cells . In addition, gene expression analysis suggests that this compound promotes M1 macrophage differentiation . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits the autophosphorylation of MET, VEGFR, FMS, and PDGFR . This inhibition disrupts the normal functioning of these kinases, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Long-term disease control (>1 year) with this compound was achieved in some patients .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . While specific threshold effects observed in these studies are not mentioned, this compound has shown to exert a moderate antitumor effect in the MC38 mouse colorectal cancer model under immunodeficient conditions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It inhibits several kinases, including CSF1R, VEGFR, MET, and PDGFR . These kinases are associated with various metabolic pathways, and their inhibition by this compound can affect metabolic flux or metabolite levels .
Transport and Distribution
Given its role as a kinase inhibitor, it is likely that it interacts with various transporters or binding proteins .
Subcellular Localization
Given its role as a kinase inhibitor, it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
準備方法
合成ルートと反応条件
パムフェチニブは、重要な中間体の形成とその後のカップリングを含む、複数段階のプロセスを経て合成されます。合成ルートは通常、次の手順を伴います。
キノリンコアの形成: キノリンコアは、環化および官能基修飾を含む一連の反応によって合成されます。
フルオロ基とメトキシ基の導入: フルオロ化反応とメトキシ化反応が実施され、キノリンコアの特定の位置にフルオロ基とメトキシ基が導入されます。
フェノキシ基とチオウレイド基とのカップリング: フェノキシ基とチオウレイド基は、カップリング反応によって導入され、パムフェチニブの最終構造が形成されます。
工業的生産方法
パムフェチニブの工業的生産には、合成ルートをスケールアップして化合物を大量に生産することが含まれます。 これには通常、反応条件の最適化、精製プロセス、品質管理対策が必要となり、最終製品の一貫性と純度が確保されます .
化学反応の分析
反応の種類
パムフェチニブは、次のようなさまざまな化学反応を起こします。
酸化: パムフェチニブは、特にメトキシ基とチオウレイド基で酸化反応を起こす可能性があります。
還元: 還元反応は、キノリンコアや他の官能基で起こる可能性があります。
置換: 置換反応は、フルオロ基とフェノキシ基で起こる可能性があります。
一般的な試薬と条件
パムフェチニブの合成と反応で使用される一般的な試薬には、次のようなものがあります。
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換試薬: ハロゲン化剤、求核剤。
生成される主な生成物
これらの反応から生成される主な生成物には、パムフェチニブのさまざまな中間体と誘導体が含まれ、これらはさらに修飾されて薬理学的特性を強化することができます .
科学研究への応用
パムフェチニブは、次のような幅広い科学研究への応用があります。
癌研究: パムフェチニブは、さまざまな癌モデルにおける腫瘍の増殖と血管新生を抑制する効果を示しています。
線維症: パムフェチニブは、特発性肺線維症やその他の線維症の前臨床モデルにおいて抗線維症効果を示しています.
薬物耐性研究: パムフェチニブは、上皮成長因子受容体阻害剤に対する耐性など、癌細胞における耐性機構を克服するために、他の薬剤と組み合わせて使用されます.
血管新生阻害: パムフェチニブは血管新生を阻害するため、血管形成のメカニズムとその疾患進行における役割を研究するための貴重なツールとなっています.
類似化合物との比較
Pamufetinib is unique in its dual inhibition of VEGFR and c-Met/HGFR, making it a versatile and potent anticancer agent. Similar compounds include:
Foretinib: Another dual inhibitor of VEGFR and c-Met, but with different pharmacokinetic properties.
Cabozantinib: Inhibits VEGFR, c-Met, and other kinases, used in the treatment of various cancers.
Crizotinib: Primarily a c-Met inhibitor, also targets anaplastic lymphoma kinase.
Pamufetinib’s unique combination of targets and its efficacy in overcoming drug resistance make it a valuable addition to the arsenal of targeted cancer therapies.
特性
IUPAC Name |
4-[2-fluoro-4-[(2-phenylacetyl)carbamothioylamino]phenoxy]-7-methoxy-N-methylquinoline-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O4S/c1-29-26(34)19-14-18-21(15-24(19)35-2)30-11-10-22(18)36-23-9-8-17(13-20(23)28)31-27(37)32-25(33)12-16-6-4-3-5-7-16/h3-11,13-15H,12H2,1-2H3,(H,29,34)(H2,31,32,33,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRNXRYWGDUDOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C(C=C3)NC(=S)NC(=O)CC4=CC=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190836-34-0 | |
| Record name | TAS-115 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1190836340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PAMUFETINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2OL3Q4XRD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R*,S*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B611077.png)
![2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole](/img/structure/B611079.png)




![7-(1-tert-butyl-1H-pyrazol-4-yl)-N-{[(3S)-3-fluoropiperidin-3-yl]methyl}-1,6-naphthyridin-5-amine](/img/structure/B611096.png)

![(2S)-2-[(3S,6S,9Z,12S,15S,18R,21S,24R,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-9-ethylidene-27-[[(3R)-3-hydroxydecanoyl]amino]-24-(hydroxymethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B611099.png)
